2-(Difluoromethyl)-2-methylbutanoicacid
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Overview
Description
2-(Difluoromethyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of suitable precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This process is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-2-methylbutanoic acid may involve large-scale difluoromethylation reactions using advanced difluoromethylating reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
2-(Difluoromethyl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of materials with enhanced properties, such as increased stability and solubility
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethyl 2-pyridyl sulfone
- Difluoromethylthioethers
Uniqueness
2-(Difluoromethyl)-2-methylbutanoic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better hydrogen-bonding capabilities and increased metabolic stability .
Properties
Molecular Formula |
C6H10F2O2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C6H10F2O2/c1-3-6(2,4(7)8)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
JOWUDRUELMLARV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(F)F)C(=O)O |
Origin of Product |
United States |
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